Edestin - from Hemp Seed; m.w. c.300,000
CAS No.: 9007-57-2
Cat. No.: VC0191152
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

CAS No. | 9007-57-2 |
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Basic Characteristics and Molecular Properties
Classification and Identification
Edestin is classified as an 11S globulin protein found abundantly in hemp (Cannabis sativa L.) seeds. It belongs to the legumin family of seed storage proteins and is registered with CAS number 9007-57-2. As a globular protein, edestin differs fundamentally from fibrous structural proteins, a distinction that enables its biological activity and functional properties . This protein is uniquely found in hemp seeds, making it a distinguishing biochemical marker for Cannabis sativa .
Molecular Structure and Weight
Edestin possesses a hexameric structure with a molecular weight of approximately 300,000-310 kDa . The quaternary structure comprises six identical subunits, each consisting of an acidic subunit (AS) and a basic subunit (BS) linked via disulfide bonds . Under reducing conditions during SDS-PAGE analysis, these disulfide bonds break, resulting in distinct bands at approximately 35 kDa (acidic subunit) and 20 kDa (basic subunit) . This structural arrangement is characteristic of 11S globulins and contributes to edestin's stability and functionality.
Chemical Properties
Edestin demonstrates several notable chemical properties that distinguish it from other plant proteins. It exhibits high solubility in salt solutions but limited solubility in water alone, characteristic of globulins . The protein lacks glycosylation sites, as confirmed through protein analysis and prediction methods . One of edestin's most significant properties is its phosphorus-free composition, which makes it particularly valuable for individuals with kidney disorders who must restrict phosphorus intake .
Structural Composition and Amino Acid Profile
Subunit Composition
The structural organization of edestin follows the typical pattern of 11S globulins. Each of the six subunits consists of an acidic and basic component joined by disulfide bridges . Experimental evidence from SDS-PAGE analysis under reducing conditions consistently shows two major bands at approximately 35 kDa and 18-20 kDa, representing the acidic and basic subunits, respectively . This structural arrangement contributes to the stability of the protein and its resistance to degradation during seed dormancy.
Amino Acid Distribution
Edestin contains all nine essential amino acids, qualifying it as a complete protein . The amino acid composition of edestin is particularly notable for its high arginine content across all three isoforms . Table 1 summarizes the key amino acids present in edestin and their relative abundance:
Amino Acid | Relative Abundance | Nutritional Significance |
---|---|---|
Arginine | High (all isoforms) | Important for vasodilation, hormone production |
Methionine | Highest in Edestin3 | Essential amino acid, limited in many plant proteins |
Glutamic Acid | Abundant | Neurotransmitter, stress management |
Cysteine | Present (forms disulfide bonds) | Contributes to protein structure and stability |
Other Essential Amino Acids | All present | Complete protein profile |
The amino acid composition of edestin contributes to its nutritional value and potential physiological benefits when consumed .
Comparison with Other Plant Proteins
Edestin's amino acid profile and structure demonstrate notable similarities to human globular proteins, particularly those found in blood plasma . This similarity distinguishes edestin from many other plant proteins and potentially explains its high digestibility and low allergenicity . Unlike many plant proteins that are deficient in certain essential amino acids, edestin provides a balanced and complete amino acid profile comparable to animal proteins .
Edestin Isoforms and Genetic Diversity
Edestin Gene Family
Molecular research has identified three distinct genes encoding edestin proteins in Cannabis sativa: Edestin1, Edestin2, and Edestin3 . These genes differ in their nucleotide sequences and the resulting amino acid compositions of the proteins they encode. PCR amplification of these genes yields fragments of approximately 1,500 base pairs, consistent with their coding requirements for proteins of approximately 500 amino acid residues .
Comparative Analysis of Edestin Isoforms
Sequence analysis reveals significant differences among the three edestin isoforms. Table 2 summarizes the key differences:
Characteristic | Edestin1 | Edestin2 | Edestin3 |
---|---|---|---|
Amino Acid Length | 511 residues | 491 residues | 493 residues |
Molecular Weight | Highest | Lowest | Intermediate |
Sequence Similarity to Edestin1 | 100% | 57.8% | 62.7% |
Sequence Similarity to Edestin2 | 57.8% | 100% | 58% |
Methionine Content | Lower | Lower | Higher |
Glycosylation Sites | None | None | None |
Arginine Content | High | High | High |
The diversity among edestin isoforms suggests evolutionary adaptation and potential functional specialization within the hemp seed .
Molecular Differentiation
The molecular differences among the three edestin isoforms extend beyond simple sequence variations. While all three lack glycosylation sites, they differ in their predicted secondary and tertiary structures. Edestin3 is considered nutritionally superior due to its higher methionine content, an essential amino acid often limiting in plant-based proteins . The variation in amino acid sequence similarity (57.8%-62.7%) among the three isoforms indicates substantial genetic divergence, suggesting possible functional specialization or adaptation to different environmental conditions .
Extraction and Isolation Methods
Traditional Extraction Techniques
Traditional extraction of edestin from hemp seeds typically involves a series of solubilization and precipitation steps based on the protein's solubility characteristics . The Osborne fractionation method has been widely employed to separate different protein fractions based on their solubility in various solvents . Research indicates that modifications to the classical Osborne method yield maximum extraction efficiency for hemp seed storage proteins, including edestin .
Modern Isolation Approaches
Contemporary approaches to edestin isolation employ more sophisticated techniques to enhance purity and yield. Research has shown that degreasing of hemp seeds has minimal effect on protein extraction efficiency, contrary to expectations . Modern methods frequently involve:
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Initial milling and flour preparation from hemp seeds
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Protein solubilization in salt solutions
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Centrifugation to remove insoluble materials
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Precipitation of proteins by dialysis or dilution
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Further purification through chromatographic techniques
These methods allow for the isolation of edestin with higher purity for research and commercial applications .
Factors Affecting Extraction Efficiency
Several factors influence the efficiency of edestin extraction from hemp seeds:
Understanding these factors is essential for optimizing extraction protocols for research and commercial applications .
Nutritional and Biochemical Significance
Digestibility and Bioavailability
Edestin demonstrates excellent digestibility, making it a highly bioavailable protein source . Its structural similarity to human blood proteins may contribute to its efficient digestion and utilization by the human body . Research suggests that the absence of reported food allergies to hemp food may be related to edestin's compatibility with the human digestive system .
Complete Protein Properties
As a complete protein containing all nine essential amino acids, edestin provides nutritional benefits comparable to animal proteins . Hemp seeds contain up to 36% protein, with approximately 65% of this protein being edestin . This makes hemp seeds and their derived products significant potential sources of high-quality plant protein for human nutrition.
Comparative Nutritional Value
The nutritional value of edestin compares favorably with other plant proteins. Its balanced amino acid profile and high digestibility give it advantages over many other plant-based protein sources . The high arginine content in all edestin isoforms provides potential cardiovascular benefits, while Edestin3's elevated methionine content enhances its nutritional value even further . Additionally, the presence of glutamic acid in hemp proteins may provide neurotransmitter support and assist in managing psychological and work-related stress .
Therapeutic and Biomedical Applications
Immunomodulatory Properties
Research suggests that edestin may possess immunomodulatory properties with potential therapeutic applications . Preliminary studies indicate that it might aid in antibody production to combat infectious diseases, although more comprehensive clinical research is needed to validate these findings . The structural similarity between edestin and human globulins provides a theoretical basis for its potential immune system interactions .
Anti-inflammatory Capabilities
Edestin is being studied for its potential anti-inflammatory properties, though this remains an area requiring further research . The structural characteristics and amino acid composition of edestin may contribute to these potential anti-inflammatory effects. If validated through rigorous clinical studies, this property could open additional therapeutic applications for edestin in managing inflammatory conditions .
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